(3R4S)-3-(4-METHYLBENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
The compound “(3R4S)-3-(4-METHYLBENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE” is a complex organic molecule that features a sulfonyl group, a thienyl ring, and a phenylethylamine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3R4S)-3-(4-METHYLBENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE” typically involves multi-step organic reactions. A common approach might include:
Formation of the Thienyl Ring: This could involve cyclization reactions starting from appropriate precursors.
Introduction of the Sulfonyl Group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Phenylethylamine Moiety: This could be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thienyl ring or the amine group.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or other nucleophiles/electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
The compound could be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology
In biological research, such compounds might be studied for their interactions with enzymes or receptors, potentially leading to the development of new drugs.
Medicine
Medicinal applications could include the investigation of the compound’s potential as a therapeutic agent for various diseases, depending on its biological activity.
Industry
In industry, the compound might be used in the synthesis of more complex molecules or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of “(3R4S)-3-(4-METHYLBENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE” would depend on its specific biological targets. This could involve binding to specific receptors or enzymes, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Sulfonyl-containing Compounds: Such as sulfonamides or sulfones.
Thienyl-containing Compounds: Like thiophene derivatives.
Phenylethylamine Derivatives: Including various psychoactive substances.
Uniqueness
The uniqueness of “(3R4S)-3-(4-METHYLBENZENESULFONYL)-4-[(2-PHENYLETHYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE” would lie in its specific combination of functional groups and stereochemistry, which could confer unique biological or chemical properties.
Properties
IUPAC Name |
(3S,4R)-4-(4-methylphenyl)sulfonyl-1,1-dioxo-N-(2-phenylethyl)thiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S2/c1-15-7-9-17(10-8-15)26(23,24)19-14-25(21,22)13-18(19)20-12-11-16-5-3-2-4-6-16/h2-10,18-20H,11-14H2,1H3/t18-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYHCOBCGZJMBY-OALUTQOASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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